molecular formula C23H28ClN3O3S B2377433 N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride CAS No. 1215557-50-8

N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2377433
CAS No.: 1215557-50-8
M. Wt: 462.01
InChI Key: BRXOTNDWMDJMRJ-UHFFFAOYSA-N
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Description

N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a benzo[d]thiazole ring, a morpholine ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the methyl group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Attachment of the morpholine ring: This step involves the reaction of the benzo[d]thiazole derivative with 3-chloropropylmorpholine under basic conditions.

    Formation of the phenoxyacetamide moiety: This can be achieved by reacting the intermediate with phenoxyacetyl chloride in the presence of a base.

    Hydrochloride formation: The final compound is obtained by treating the amide with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring and the phenoxyacetamide moiety.

    Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the phenoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Products may include sulfoxides, sulfones, and carboxylic acids.

    Reduction: Products may include primary and secondary amines.

    Substitution: Products may include substituted morpholine derivatives and phenoxyacetamides.

Scientific Research Applications

N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

    Pharmacology: The compound can be used to study the interaction with various biological targets, including enzymes, receptors, and ion channels.

    Material Science: It may be explored for its potential use in the development of novel materials with specific properties, such as conductivity, fluorescence, and stability.

Mechanism of Action

The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on the cell surface or within cells, modulating signal transduction pathways.

    Ion Channels: The compound may influence the activity of ion channels, altering cellular ion flux and membrane potential.

Comparison with Similar Compounds

N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride can be compared with other similar compounds, such as:

    N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)-2-phenoxyacetamide hydrochloride: This compound has a piperidine ring instead of a morpholine ring, which may affect its biological activity and chemical properties.

    N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride: This compound has a phenyl group instead of a phenoxy group, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-2-phenoxyacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S.ClH/c1-18-8-9-20-21(16-18)30-23(24-20)26(11-5-10-25-12-14-28-15-13-25)22(27)17-29-19-6-3-2-4-7-19;/h2-4,6-9,16H,5,10-15,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXOTNDWMDJMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)COC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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